molecular formula C22H21N5O3S B2436748 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 852169-36-9

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2436748
CAS RN: 852169-36-9
M. Wt: 435.5
InChI Key: KCHPALRGSIJTKK-UHFFFAOYSA-N
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Description

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Crystal structure analysis of derivatives related to 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide has revealed insights into molecular arrangement and hydrogen bonding patterns. Specifically, in the crystal structures of related compounds, the pyrimidine ring inclination relative to naphthalene and other aromatic ring systems has been detailed, demonstrating how molecular geometry influences solid-state packing through hydrogen bonds forming inversion dimers with ring motifs (Subasri et al., 2017).

Antioxidant Activity

Research on derivatives of 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide has explored their potential antioxidant activity. Synthesis of new heterocycles from 2-acetylnaphthalene has led to the discovery of compounds exhibiting promising antioxidant properties, as determined by the DPPH free radical method (Taha, 2012).

Antimicrobial and Anti-Inflammatory Properties

Some derivatives have been synthesized with the aim of evaluating their antimicrobial and anti-inflammatory activities. Studies have shown that certain pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, display significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic potential, showing high COX-2 selectivity and inhibitory activity (Abu‐Hashem et al., 2020).

Synthesis and Characterization of Derivatives

Efforts in synthesizing and characterizing new thiazole and pyrimidine derivatives incorporating a naphthalene moiety have been documented. These studies provide detailed synthesis routes and spectral analysis, contributing to the broader understanding of such compounds' chemical properties (Gomha & Badrey, 2013).

Photochromic Properties and Molecular Imprinting

Investigations into the electronic and photochromic properties of zinc-based naphthalene diimide coordination polymers have highlighted the influence of positional isomerism on photoresponsive behaviors. Such studies provide a foundation for developing advanced materials with potential applications in smart coatings and optical storage (Hao et al., 2020). Furthermore, the enhancement of molecular imprinted polymers as organic fillers in cellulose fibers, with a focus on biological evaluation and computational calculations, showcases the versatility and application potential of compounds related to 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide in material science (Fahim & Abu-El Magd, 2021).

properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-4-16-24-19-18(21(29)27(3)22(30)26(19)2)20(25-16)31-12-17(28)23-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHPALRGSIJTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

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